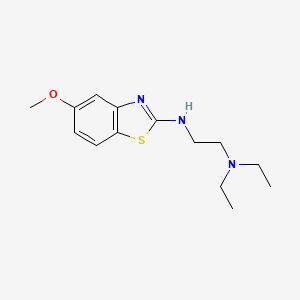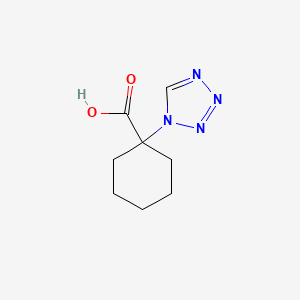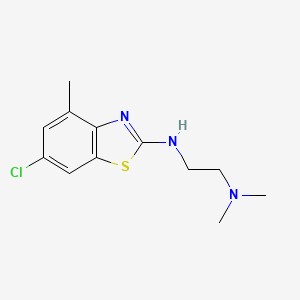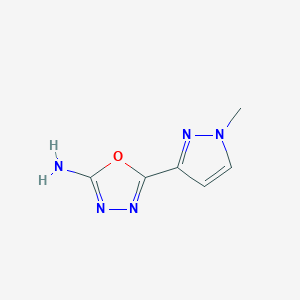
5-(1H-Pirazol-5-il)-2-(trifluorometil)piridina
Descripción general
Descripción
5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The presence of a trifluoromethyl group adds to its chemical uniqueness and potential reactivity
Aplicaciones Científicas De Investigación
5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
Target of Action
The primary target of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine interacts with the RyR, potentially acting as an activator
Result of Action
The result of the compound’s action is its insecticidal activity. For instance, certain derivatives of the compound have shown moderate to high insecticidal activities against the diamondback moth (Plutella xylostella) .
Análisis Bioquímico
Biochemical Properties
5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the ryanodine receptor, a crucial protein involved in calcium ion regulation within cells . The interaction between 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine and the ryanodine receptor can modulate calcium ion release, which is essential for various cellular processes, including muscle contraction and signal transduction.
Cellular Effects
The effects of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the ryanodine receptor can lead to altered calcium ion dynamics, impacting processes such as muscle contraction and neurotransmitter release . Additionally, 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ryanodine receptor, leading to the modulation of calcium ion release from the endoplasmic reticulum . This binding interaction can result in either the inhibition or activation of the receptor, depending on the cellular context. Furthermore, 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine can lead to sustained changes in cellular function, including prolonged alterations in calcium ion dynamics and gene expression patterns .
Dosage Effects in Animal Models
The effects of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to modulate calcium ion release without causing significant toxicity . At higher doses, 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine is involved in specific metabolic pathways within cells. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . Additionally, 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine can affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the endoplasmic reticulum, where it can exert its biochemical effects. The distribution of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine is critical for its activity and function. The compound is predominantly localized to the endoplasmic reticulum, where it interacts with the ryanodine receptor to modulate calcium ion release . Additionally, post-translational modifications and targeting signals may direct 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine to specific cellular compartments, enhancing its efficacy in biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Techniques such as solvent-free synthesis and the use of catalysts can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce new functional groups to the pyridine ring .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 5-(1H-Pyrazol-3-yl)-2-(trifluoromethyl)pyridine
- 5-(1H-Pyrazol-4-yl)-2-(trifluoromethyl)pyridine
Uniqueness
What sets 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine apart is the specific positioning of the pyrazole and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and applications .
Propiedades
IUPAC Name |
5-(1H-pyrazol-5-yl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(5-13-8)7-3-4-14-15-7/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRKHVPNKQRJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride](/img/structure/B1388422.png)
![1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide](/img/structure/B1388423.png)





![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)



![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
